LogP Differentiation: Lipophilicity Advantage over Smaller Congeners
The target compound's computed LogP of 2.24 positions it in a moderately lipophilic window favourable for membrane permeability while retaining aqueous solubility, in contrast to the simpler Cyclopropyl(imino)(methyl)-lambda6-sulfanone (CAS 1609964-41-1) which has a parent sulfoximine XLogP of approximately 0.3. This 1.94 log-unit increase conferred by the 3-methylbutan-2-yl group represents a substantial shift in partition behaviour [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.24 (computed, SILICOS-IT) |
| Comparator Or Baseline | Cyclopropyl(imino)(methyl)-lambda6-sulfanone and parent sulfoximine: XLogP ~0.3 |
| Quantified Difference | ΔLogP ≈ +1.94 (target more lipophilic by nearly 2 log units) |
| Conditions | Computed LogP values from vendor-provided data (Leyan) and PubChem records; not experimentally determined LogD7.4 |
Why This Matters
A 2-log-unit difference in LogP translates to a ~100-fold difference in octanol-water partitioning, directly impacting extraction efficiency, chromatographic behaviour, and membrane permeability in biological assays—making the correct procurement choice essential for reproducible experimental outcomes.
- [1] PubChem (legacy record). Sulfoximine (8CI,9CI) – CAS 14616-60-5; XLogP 0.3. View Source
